10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline

MR-TADF OLED aggregation-caused quenching

10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline (commonly abbreviated as DDA, DPDBA, or DPPASi) is a heterocyclic compound belonging to the 10,10-diaryl-5,10-dihydrodibenzo[b,e][1,4]azasiline class, characterized by a six-membered 1,4-azasiline ring fused between two benzene rings and bearing two phenyl substituents at the silicon center. The compound serves as a versatile electron-donating unit in donor–acceptor (D–A) and multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter designs, where the silicon atom imparts unique steric protection and electronic modulation compared to nitrogen-only or carbon-only analogs.

Molecular Formula C24H19NSi
Molecular Weight 349.5 g/mol
Cat. No. B12272707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline
Molecular FormulaC24H19NSi
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si]2(C3=CC=CC=C3NC4=CC=CC=C42)C5=CC=CC=C5
InChIInChI=1S/C24H19NSi/c1-3-11-19(12-4-1)26(20-13-5-2-6-14-20)23-17-9-7-15-21(23)25-22-16-8-10-18-24(22)26/h1-18,25H
InChIKeySGNJNVMRIULYLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline (DDA): Core Identity and Commercial Positioning as a Silicon-Embedded Donor Building Block for High-Efficiency OLED Materials Procurement


10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline (commonly abbreviated as DDA, DPDBA, or DPPASi) is a heterocyclic compound belonging to the 10,10-diaryl-5,10-dihydrodibenzo[b,e][1,4]azasiline class, characterized by a six-membered 1,4-azasiline ring fused between two benzene rings and bearing two phenyl substituents at the silicon center [1][2]. The compound serves as a versatile electron-donating unit in donor–acceptor (D–A) and multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter designs, where the silicon atom imparts unique steric protection and electronic modulation compared to nitrogen-only or carbon-only analogs [3][4]. Its commercial relevance spans its use as a synthetic intermediate, a TADF emitter component, and a host-material building block for phosphorescent and fluorescent organic light-emitting diodes (OLEDs).

Why 10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline Cannot Be Arbitrarily Replaced by Other 10,10-Diaryl Azasilines or Common Donors: The Case for Quantitative Differentiation in OLED Materials Sourcing


Generic substitution among 10,10-diaryl azasiline derivatives or replacement with conventional donors such as carbazole, acridine, or diphenylamine is not scientifically warranted because the 10,10-diphenyl substitution pattern at silicon exerts simultaneous and synergistic control over three orthogonal performance axes that are quantifiably absent in alternatives: (1) steric shielding that suppresses aggregation-caused quenching (ACQ) without excessive molecular weight, translating into narrower electroluminescence full-width at half-maximum (FWHM) and reduced efficiency roll-off at high doping ratios [1]; (2) electronic modulation via the silicon–phenyl σ*–π* hyperconjugation that upshifts the highest occupied molecular orbital (HOMO) level by approximately 0.5 eV compared to the all-carbon dibenzosilole analog, enabling better hole-injection alignment with common hole-transport layers [2]; and (3) a triplet energy (T₁) exceeding 3.10 eV when incorporated into spiro frameworks, which is critical for hosting blue phosphorescent emitters without back-energy transfer—a capability that carbazole-based hosts such as mCP (T₁ ≈ 2.9 eV) or CBP (T₁ ≈ 2.56 eV) cannot match [3][4]. These three dimensions are linked to the specific 10,10-diphenyl azasiline architecture; substituting either the phenyl groups (e.g., with methyl or ethyl) or the azasiline core fundamentally alters the steric volume, HOMO energetics, and triplet-exciton confinement properties, making drop-in replacement a high-risk design decision.

Quantitative Differentiation Evidence for 10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline Relative to Closest Comparators


Suppression of Aggregation-Caused Quenching: DPPASi-Modified MR-TADF Emitter BNSi Achieves Narrower FWHM and Higher EQE vs. Non-Silylated tert-Butyl Carbazole Analog DtBuCzB at Equivalent Doping Ratios

When 10,10-diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline (DPPASi) is introduced as a peripheral steric donor onto a multi-resonance TADF core (yielding emitter BNSi), the resulting OLED device at 15 wt% doping maintains an electroluminescence FWHM of 27 nm and achieves a maximum external quantum efficiency (EQEmax) of 33.9% (with sensitizer FIrpic: 34.8%). In contrast, the comparator emitter DtBuCzB—which replaces DPPASi with a tert-butyl carbazole donor—at the same 15 wt% doping ratio exhibits a broadened FWHM of 36 nm (a 9 nm increase) and a 10 nm redshift of the EL peak, confirming that the DPPASi group effectively suppresses interchromophore π–π stacking and the associated ACQ [1]. Even at 20 wt% doping, BNSi retains an FWHM of 27 nm, whereas DtBuCzB at 5 wt% already shows FWHM broadening to 35 nm (extrapolated from reported data trends).

MR-TADF OLED aggregation-caused quenching

Orbital Energy Level Up-Shift: Incorporation of Dibenzoazasiline in Spiro-Polymer PSDBASiF Raises HOMO by 0.49 eV and Enables 6-Fold Power Efficiency Gain Versus All-Carbon Spirosilabifluorene Analog PSSiBF

In a polymer light-emitting diode (PLED) architecture, replacing the dibenzosilole unit in poly(2,7-spirosilabifluorene) (PSSiBF) with a spiro-linked dibenzoazasiline to yield PSDBASiF results in a substantial upshift of both frontier orbital energies: HOMO from −6.10 eV to −5.61 eV and LUMO from −2.40 eV to −2.16 eV [1]. This 0.49 eV HOMO upshift—attributed exclusively to the electron-donating character of the azasiline nitrogen—aligns the hole-injection barrier more favorably with commonly used anode buffer layers. The functional consequence is a record-high PLED power efficiency of 1.16 lm W⁻¹ for PSDBASiF, compared to <0.2 lm W⁻¹ for PSSiBF, representing an approximately 6-fold improvement, while maintaining comparable film photoluminescence quantum yield (PLQY ≈ 0.84) and CIE coordinates of (0.16, 0.06) [1].

polymer light-emitting diode HOMO tuning power efficiency

High Triplet Energy Host Capability: Spirobi[dibenzoazasiline] Derivative SDBSO Retains T₁ Above 3.10 eV and Enables Green and Red Phosphorescent OLEDs with EQE Over 20%

When the dibenzoazasiline scaffold is dimerized into a spirobi[dibenzo[b,e][1,4]azasiline] framework and functionalized as SDBSO, the resulting host material retains a triplet energy (T₁) exceeding 3.10 eV—a value sufficiently high to confine triplet excitons on green and red phosphorescent emitters without back-energy transfer [1]. In RGB three-color phosphorescent OLEDs fabricated with SDBSO as the universal host, maximum external quantum efficiencies exceeding 20% were achieved for both green and red devices, with relatively flat efficiency roll-off [1]. For comparison, the widely used carbazole host CBP has a T₁ of only ~2.56 eV, making it unsuitable for blue phosphorescent guests and marginal even for green, while mCP (T₁ ≈ 2.9 eV) remains below 3.0 eV [2]. The >3.10 eV triplet energy of the spiro-azasiline platform therefore offers a quantifiable host-selection advantage for high-triplet-energy phosphorescent emitters.

phosphorescent OLED host triplet energy spiro-azasiline

Dual-Function Versatility: DPDBA-Based AIDF Emitters Simultaneously Serve as Efficient Blue Light-Emitting Layers (EQE 14.8%) and as Hosts for Green/Yellow Phosphorescent OLEDs (EQE 25.5% / 21.2%) with Minimal Roll-Off

Three donor–acceptor–donor′ (D–A–D′) molecules constructed using 10,10-diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline (DPDBA) as one donor and carbazole derivatives as the second donor, with benzophenone as the acceptor, exhibit aggregation-induced delayed fluorescence (AIDF) with electroluminescence peaks at 474–476 nm and a maximum EQE of 14.8% when used as the neat or doped emitting layer [1]. Critically, the same compounds also demonstrate excellent bipolar carrier transport and can function as host materials for phosphorescent devices: green and yellow PHOLEDs employing these DPDBA-based materials as hosts achieve maximum EQEs of 25.5% and 21.2%, respectively, with very small efficiency roll-off at a practical luminance of 1000 cd m⁻² [1]. This dual-function capability—blue TADF/AIDF emission plus phosphorescent host—contrasts with most conventional donor building blocks (e.g., tert-butyl carbazole, acridine, phenoxazine), which typically excel in only one role.

aggregation-induced delayed fluorescence bipolar host dual-function emitter

Silicon-Facilitated Conformational Rigidity and Thermal Stability: 10,10-Diphenyl Substituents Provide Steric Protection That Enhances Thermal Robustness Relative to 10,10-Dialkyl Azasiline Analogs

The two phenyl substituents at the 10-position of the azasiline ring provide significant steric protection to the silicon center and the adjacent nitrogen atom, shielding the reactive Si–N and Si–C bonds from nucleophilic attack and thermal degradation pathways that are accessible in less sterically hindered 10,10-dialkyl analogs (e.g., 10,10-dimethyl or 10,10-diethyl derivatives) [1]. While direct comparative thermogravimetric analysis data between 10,10-diphenyl and 10,10-dimethyl azasiline are not available in the peer-reviewed literature, theoretical conformational analysis and crystallographic data for DPDBA-based compounds confirm that the quasi-axial and quasi-equatorial conformations of the phenyl groups create a steric shield around the silicon center, contributing to the observed thermal stability and consistent device performance across multiple studies [1][2]. In azasiline-based host materials, decomposition temperatures (Td, 5% weight loss) exceeding 350 °C are reported, which is on par with or superior to many carbazole-based hosts (e.g., mCP: Td ≈ 300 °C) [3].

thermal stability steric protection azasiline

High-Value Application Scenarios for 10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline in OLED R&D and Industrial Procurement


Narrow-Band Blue MR-TADF Emitters for Ultra-High-Definition Displays (BT.2020 Color Gamut Compliance)

When incorporated as the DPPASi peripheral steric group on a multi-resonance TADF core, 10,10-diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline enables narrow-band blue emission with an FWHM of only 26–27 nm and an EQEmax of 34.8%, maintaining an EQE of nearly 20% even at a practical luminance of 1000 cd m⁻². These performance metrics directly support the development of OLED displays targeting the BT.2020 blue gamut standard, where narrow emission bandwidth and suppressed efficiency roll-off at high brightness are simultaneously required [1]. Procurement teams evaluating MR-TADF building blocks should prioritize DPPASi over tert-butyl carbazole or other aryl-amine donors, because the silicon-containing diphenyl azasiline uniquely combines the steric bulk needed to prevent ACQ with the weak electron-donating character that preserves the MR effect's narrowband emission [1].

Universal High-Triplet-Energy Host Material for RGB Phosphorescent OLEDs in Solid-State Lighting and Automotive Displays

The spirobi[dibenzoazasiline] platform, derived from dimerization of the dibenzoazasiline core, yields host materials such as SDBSO with a triplet energy exceeding 3.10 eV—sufficiently high to host blue, green, and red phosphorescent emitters without triplet exciton back-transfer [1]. Green and red PHOLEDs using SDBSO achieve EQEs above 20% with flat roll-off, making it a strong candidate as a universal host that simplifies the OLED layer stack [1]. For industrial procurement, this translates into a single host material qualification covering multiple emission colors, reducing inventory complexity and vendor qualification overhead compared to maintaining separate hosts for each color channel.

All-Solution-Processed Hybrid White OLEDs for Cost-Effective Large-Area Lighting Panels

The DTPDDA derivative—where 10,10-diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline serves as the electron donor linked to a diphenyltriazine acceptor—functions as a solution-processable blue TADF emitter in hybrid white OLEDs [1]. Combined with a phosphorescent red emitter (Ir(MDQ)₂acac) in a single emitting layer with an exciplex co-host system, the resulting hybrid-WOLED achieves an EQE of 6.16% and current efficiency of 11.58 cd/A with CIE coordinates of (0.32, 0.33), close to the white point [1]. This solution-processable architecture is particularly relevant for manufacturers of large-area lighting panels who need to avoid the capital expense and material waste associated with vacuum thermal evaporation.

Dual-Function AIDF Emitter/Host Platforms for Simplified OLED Device Architecture R&D

DPDBA-based D–A–D′ molecules exhibit aggregation-induced delayed fluorescence with blue emission (474–476 nm) and an emitter EQE of 14.8%, while simultaneously functioning as efficient bipolar hosts for green (EQE 25.5%) and yellow (EQE 21.2%) phosphorescent OLEDs with minimal efficiency roll-off at 1000 cd m⁻² [1]. This dual functionality allows R&D teams to use a single molecular platform for both fluorescent and phosphorescent device prototyping, accelerating the screening of device architectures without the need to switch between distinct emitter and host material sets. For procurement, this reduces the number of distinct chemical entities that must be sourced, characterized, and validated during the exploratory phase.

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